Acroleine épicée

Vue d'ensemble

Description

It is characterized by an orange crystalline solid form and a warm, spicy aroma . This compound is primarily used as a flavoring agent due to its distinctive scent and taste.

Applications De Recherche Scientifique

3-(2-FURYL)-2-PHENYLPROPENAL has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized as a flavoring agent in the food industry due to its aromatic properties

Mécanisme D'action

Target of Action

Spicy acrolein, also known as 2-Phenyl-3-(2-furyl)prop-2-enal or 3-(2-FURYL)-2-PHENYLPROPENAL, is a highly reactive compound. Its primary targets are proteins and other macromolecules of cells . It is known to bind to and deplete cellular nucleophiles such as glutathione .

Mode of Action

Spicy acrolein interacts with its targets primarily through its chemical reactivity. It binds to proteins and other macromolecules of cells lining the respiratory tract . This binding can lead to cellular oxidative stress, including the compromise of the important antioxidant glutathione . It can also inhibit the activation of transcription factors nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) .

Biochemical Pathways

Spicy acrolein affects several biochemical pathways. It is involved in the induction of oxidative stress, mitochondrial dysfunction, and inflammatory reactions . The compound’s action can lead to the formation of more acrolein adducts .

Pharmacokinetics

It is known that acrolein is a metabolic product of certain substances and can be formed during various chemical processes .

Result of Action

The molecular and cellular effects of Spicy acrolein’s action are significant. It can cause oxidative stress, mitochondrial dysfunction, and inflammatory reactions . These effects can lead to alterations in gene expression or transcription factor activation that affect proliferation and overall cell well-being .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Spicy acrolein. For instance, it is found in all types of smoke, in the exhaust from internal combustion engines, and in the vapors of overheated cooking oil . In food processing, the presence of certain polyphenols can synergistically remove the toxic acrolein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-2-PHENYLPROPENAL typically involves the condensation of furfural with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(2-FURYL)-2-PHENYLPROPENAL follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-FURYL)-2-PHENYLPROPENAL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

Oxidation: Formation of 2-Phenyl-3-(2-furyl)propanoic acid.

Reduction: Formation of 2-Phenyl-3-(2-furyl)propan-2-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Furylacrolein: Similar structure but lacks the phenyl group.

Cinnamaldehyde: Contains a phenyl group but lacks the furan ring.

Benzaldehyde: Contains a phenyl group but lacks the furan ring and the extended conjugation.

Uniqueness

3-(2-FURYL)-2-PHENYLPROPENAL is unique due to the presence of both a phenyl group and a furan ring, which contribute to its distinctive chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Activité Biologique

Overview

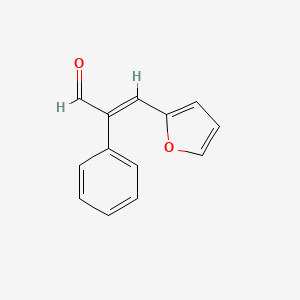

3-(2-Furyl)-2-phenylpropenal, commonly referred to as spicy acrolein, is an organic compound notable for its unique structure comprising a furan ring and a phenyl group. Its molecular formula is , with a molecular weight of approximately 198.22 g/mol. The compound is characterized by its orange crystalline solid form and warm, spicy aroma, with a melting point of 57-60 °C and a flash point exceeding 110 °C. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications.

The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives, making it a versatile building block in organic synthesis.

Major Reactions

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Converts the aldehyde group to an alcohol.

- Substitution : Electrophilic substitution on the phenyl ring can produce diverse derivatives.

Biological Activities

Research has indicated that 3-(2-Furyl)-2-phenylpropenal exhibits several significant biological activities:

- Antimicrobial Properties : Studies suggest that the compound possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in pharmacology.

- Antioxidant Activity : The compound has been shown to induce oxidative stress and mitochondrial dysfunction, which may have implications in treating oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory conditions .

- Potential Anticancer Properties : There is ongoing research into the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological effects of 3-(2-Furyl)-2-phenylpropenal are attributed to its interactions with cellular macromolecules. As an electrophile, it can react with nucleophiles in biological systems, leading to the inhibition of specific enzymes or modulation of signaling pathways. This interaction can result in significant biochemical effects such as oxidative stress and inflammation modulation.

Comparative Analysis

The following table compares 3-(2-Furyl)-2-phenylpropenal with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-Furyl)acrolein | Lacks the phenyl group | Simpler structure; primarily studied for flavor |

| Cinnamaldehyde | Contains a phenyl group but lacks furan ring | Commonly used in food flavoring; distinct aroma |

| Benzaldehyde | Contains a phenyl group | Basic aromatic aldehyde; less complex reactivity |

3-(2-Furyl)-2-phenylpropenal's unique combination of both a furan ring and a phenyl group enhances its reactivity and broadens its application potential compared to these similar compounds .

Case Studies

Several studies have been conducted to evaluate the biological activities of 3-(2-Furyl)-2-phenylpropenal:

- Antimicrobial Study : A study demonstrated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .

- Antioxidant Evaluation : In vitro assays indicated that 3-(2-Furyl)-2-phenylpropenal significantly scavenged free radicals, suggesting its potential as an antioxidant agent. The compound's ability to protect cellular components from oxidative damage was assessed using various assays.

- Cancer Cell Line Study : Research involving human cancer cell lines revealed that treatment with the compound led to decreased viability and induced apoptosis in specific cancer types. The mechanism involved disruption of mitochondrial function and activation of caspase pathways .

Propriétés

IUPAC Name |

3-(furan-2-yl)-2-phenylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPESOGFYFXAURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57568-60-2 | |

| Record name | 2-Phenyl-3-(2-furyl)prop-2-enal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.